![molecular formula C22H22N4O3 B3009641 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 919730-74-8](/img/structure/B3009641.png)
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide
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Overview
Description
Quinazolinones and indoles are both important classes of compounds in medicinal chemistry. Quinazolinones are a type of heterocyclic compound that have been found to have a wide range of biological activities . Indoles, on the other hand, are a type of aromatic heterocyclic organic compound. They are a structural element of many natural substances such as neurotransmitters, and pharmaceuticals .
Synthesis Analysis
Quinazolinones can be synthesized through a variety of methods. One efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of quinazolinones and indoles is characterized by a two-ring structure. In quinazolinones, this consists of a benzene ring fused to a pyrimidine ring . Indoles have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions. For example, they can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This reaction is characterized by good functional group tolerance and easy operation .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones and indoles can vary widely depending on the specific compound. In general, these compounds are characterized by their aromaticity and the presence of nitrogen in their ring structures .Scientific Research Applications
- β-Cyclodextrin-SO3H-Assisted Synthesis : Researchers have developed a convenient and efficient strategy for preparing 2,3-dihydroquinazolin-4(1H)-one derivatives using β-cyclodextrin-SO3H as a recyclable catalyst in aqueous media . This method offers advantages such as short reaction times, high yields, and recyclability.
- Researchers have synthesized uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives using a post-Ugi modification strategy. These derivatives were evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . Could this compound be part of an effective treatment for this disease?
- An efficient one-pot intermolecular annulation reaction of o-amino benzamides and thiols leads to quinazolin-4(3H)-ones . This transition-metal-free approach offers synthetic versatility.
Organic Synthesis and Catalysis
Antileishmanial Agents
Transition-Metal-Free Routes
Mechanism of Action
properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-20(23-12-11-15-14-24-18-8-3-1-6-16(15)18)10-5-13-26-21(28)17-7-2-4-9-19(17)25-22(26)29/h1-4,6-9,14,24H,5,10-13H2,(H,23,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQZYGITXGILJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide |
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